![molecular formula C9H9BrO2 B2512335 3-溴双环[2.2.1]庚-2,5-二烯-2-羧酸甲酯 CAS No. 70509-96-5](/img/structure/B2512335.png)
3-溴双环[2.2.1]庚-2,5-二烯-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of norbornadiene, a bicyclic hydrocarbon, and features a bromine atom and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
科学研究应用
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Catalysis: The compound is studied for its potential use in catalytic reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves the bromination of norbornadiene followed by esterification. One common method includes:
Bromination: Norbornadiene is reacted with bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to yield 3-bromonorbornadiene.
Esterification: The brominated product is then treated with methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to form the ester, Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products can include carboxylic acids or ketones.
作用机制
The mechanism of action of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification under acidic or basic conditions. The bicyclic structure imparts strain, which can influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-bromobicyclo[2.2.1]hepta-2,5-diene: Lacks the ester group, limiting its applications in esterification reactions.
Norbornadiene: The parent hydrocarbon, which is less functionalized and thus less versatile in synthetic applications.
Uniqueness
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which allows it to participate in a wide range of chemical reactions. Its bicyclic structure also imparts unique reactivity and stability characteristics, making it valuable in various fields of research and industry.
属性
IUPAC Name |
methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLFVDWGLNVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

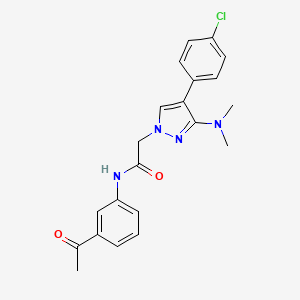
![2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide](/img/structure/B2512258.png)
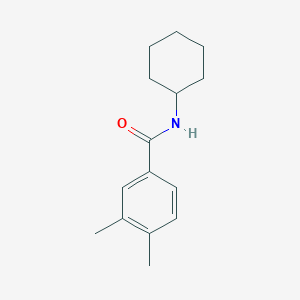
![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2512261.png)
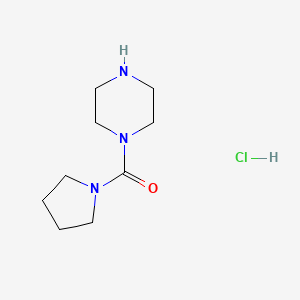
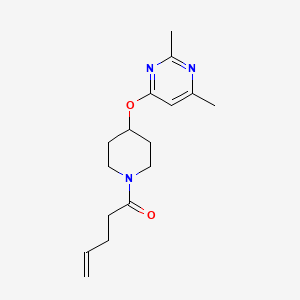

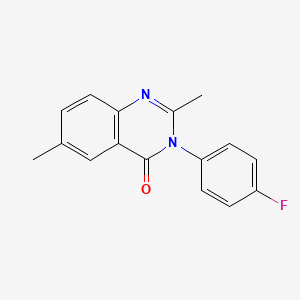
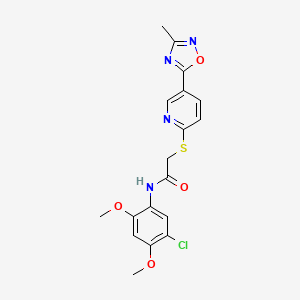

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)
![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)
